

# **Tibenelast Sodium: A Pharmacological Profile**

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Compound of Interest		
Compound Name:	Tibenelast Sodium	
Cat. No.:	B1683149	Get Quote

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Disclaimer: The following information on **Tibenelast Sodium** is compiled from limited publicly available data. Extensive pharmacological and clinical details for this compound are not readily accessible, suggesting it may not have progressed significantly through clinical development. This document summarizes the available scientific literature to provide a concise overview.

#### Introduction

**Tibenelast Sodium**, also known as LY186655, has been identified as a phosphodiesterase (PDE) inhibitor.[1] The phosphodiesterase family of enzymes are crucial regulators of intracellular signaling pathways by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting these enzymes, PDE inhibitors increase the intracellular concentrations of these second messengers, leading to a variety of cellular responses. This class of drugs has been explored for therapeutic applications in a range of diseases, including respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD), as well as cardiovascular and inflammatory disorders. The available data on **Tibenelast Sodium** is primarily from a single clinical study conducted in 1993.

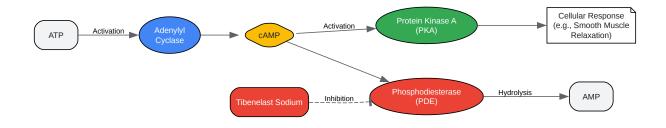
### **Mechanism of Action**

**Tibenelast Sodium** functions as a phosphodiesterase inhibitor.[1] The specific isoforms of the PDE enzyme that **Tibenelast Sodium** targets have not been detailed in the available literature. In general, non-specific PDE inhibition leads to an increase in intracellular cyclic AMP (cAMP) and/or cyclic GMP (cGMP) levels. This elevation in second messengers can trigger a cascade



of downstream effects depending on the cell type. For instance, in smooth muscle cells, increased cAMP levels typically lead to relaxation, which is the basis for the use of PDE inhibitors in respiratory and vascular diseases.

## **Signaling Pathway**



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Caption: General signaling pathway of a non-specific phosphodiesterase inhibitor like **Tibenelast Sodium**.

## **Pharmacological Data**

The primary source of pharmacological data for **Tibenelast Sodium** is a study by Schwertschlag et al. (1993).[1] This study investigated the effects of **Tibenelast Sodium** on isoproterenol-induced changes in heart rate in healthy male volunteers.

**Clinical Study Data** 

Parameter	Placebo	Theophylline	Tibenelast Sodium
Shift in Isoproterenol  Dose-Response  Curve (ng ISO/kg/min)	2.6 ± 2.2 (rightward)	-2.4 ± 1.8 (leftward, p < 0.05)	-3.7 ± 1.9 (leftward, p < 0.02)
Data from Schwertschlag et al., 1993.[1]			



The study demonstrated that both Tibenelast and theophylline, another phosphodiesterase inhibitor, enhanced the heart rate response to isoproterenol infusion.[1] This is indicated by a leftward shift in the dose-response curve, meaning a lower dose of isoproterenol was needed to achieve the same increase in heart rate. Interestingly, the study reported that norepinephrine and cAMP levels were not significantly different across the treatment groups.[1]

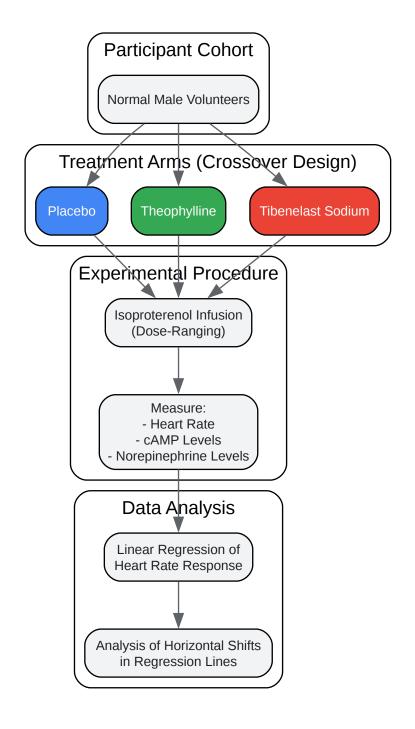
## **Experimental Protocols**

Details of the experimental protocols from the key cited study are limited in the publicly available abstract. However, based on the abstract, the following can be inferred:

## Schwertschlag et al. (1993) Study Design

A workflow for the clinical trial can be conceptualized as follows:





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Caption: Conceptual workflow of the clinical study by Schwertschlag et al. (1993).

Methodology Summary: The study was a controlled clinical trial involving healthy male volunteers. The effects of Tibenelast, theophylline, and a placebo on isoproterenol-induced changes in heart rate, cAMP, and norepinephrine levels were examined. Heart rate responses



to varying doses of isoproterenol were analyzed using linear regression to determine shifts in the dose-response curve.[1]

### Conclusion

**Tibenelast Sodium** is a phosphodiesterase inhibitor with demonstrated pharmacological activity in a human clinical trial, where it was shown to potentiate isoproterenol-induced increases in heart rate.[1] However, the lack of further published preclinical or clinical studies limits a comprehensive understanding of its pharmacological profile, including its selectivity for PDE subtypes, its full range of pharmacodynamic effects, and its pharmacokinetic properties. The limited available data suggests that its development may have been discontinued. Further research would be necessary to fully characterize the therapeutic potential of **Tibenelast Sodium**.

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## References

- 1. file.medchemexpress.com [file.medchemexpress.com]
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